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molecular formula C14H16O3 B8716077 Benzyl 3-(3-oxocyclobutyl)propanoate

Benzyl 3-(3-oxocyclobutyl)propanoate

Cat. No. B8716077
M. Wt: 232.27 g/mol
InChI Key: YEHSJORKHRBPCZ-UHFFFAOYSA-N
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Patent
US09175032B2

Procedure details

A solution of 3-(3-Oxo-cyclobutyl)-propionic acid benzyl ester (9) (8.12 g, 34.96 mmol) in ethyl acetate (80 ml) was purged 3× with N2 before 10% Pd/C (800 mg, 0.077 mmol, ˜2 mol %) was added. The reaction mixture was purged again 3× with N2 then twice with H2 before leaving the reaction under an atmosphere of H2. The reaction was monitored by LCMS until no more sign of starting material was observed (˜10 h). The reaction was purged with 3 times N2, filtered through celite and Pd/C was washed 3× with ˜25 ml of EtOAc. The combined organic were concentrated to yield 4.94 g (99%) of 10 as a light yellow oil. NMR analysis shows clean product, no further purification was required. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 11.46 (1 H, br. s.), 3.09-3.29 (2 H, m), 2.63-2.80 (2 H, m), 2.35-2.53 (3 H, m), 1.95 (2 H, q, J=7.57 Hz).
Quantity
8.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:17])[CH2:10][CH2:11][CH:12]1[CH2:15][C:14](=[O:16])[CH2:13]1)C1C=CC=CC=1.N#N>C(OCC)(=O)C.[Pd]>[O:16]=[C:14]1[CH2:15][CH:12]([CH2:11][CH2:10][C:9]([OH:17])=[O:8])[CH2:13]1

Inputs

Step One
Name
Quantity
8.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1CC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged again 3× with N2
CUSTOM
Type
CUSTOM
Details
twice with H2 before leaving
CUSTOM
Type
CUSTOM
Details
the reaction under an atmosphere of H2
CUSTOM
Type
CUSTOM
Details
(˜10 h)
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction was purged with 3 times N2
FILTRATION
Type
FILTRATION
Details
filtered through celite and Pd/C
WASH
Type
WASH
Details
was washed 3× with ˜25 ml of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic were concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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